Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]-
Description
The compound "Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]-" features a 1-ethanone core linked to a phenyl ring substituted with an amino group at the 3-position. This amino group connects to a 3-chlorofuro[2,3-b]quinoline heterocyclic system, which includes a fused furan and quinoline scaffold with a chlorine substituent. Its synthesis likely involves reductive amination or coupling reactions between the ethanone-bearing phenylamine and the chlorofuroquinoline moiety, analogous to methods described for related compounds .
Properties
CAS No. |
629164-69-8 |
|---|---|
Molecular Formula |
C19H13ClN2O2 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C19H13ClN2O2/c1-11(23)12-5-4-6-13(9-12)21-18-14-7-2-3-8-16(14)22-19-17(18)15(20)10-24-19/h2-10H,1H3,(H,21,22) |
InChI Key |
GQTKFPARAWLIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=C3C(=COC3=NC4=CC=CC=C42)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Chlorofuro[2,3-b]quinolin-4-yl)amino)phenyl)ethanone typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-chlorofuro[2,3-b]quinoline with aniline derivatives, followed by cyclization and further functionalization to introduce the ethanone group . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-((3-Chlorofuro[2,3-b]quinolin-4-yl)amino)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Table 1: Summary of Synthesis Steps
| Step | Description |
|---|---|
| Condensation | Reaction between furoquinoline and aniline |
| Cyclization | Formation of the quinoline ring |
| Functionalization | Introduction of the ethanone group |
Scientific Research Applications
Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]- has several notable applications:
1. Medicinal Chemistry
- Anticancer Research : Studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines (e.g., HCT-116 and MCF-7). Its mechanism may involve inhibition of specific kinases involved in cancer progression .
- Antimicrobial Properties : The compound is also being evaluated for its potential in treating bacterial infections due to its structural similarities to known antimicrobial agents.
2. Biological Activity Studies
- Ongoing research focuses on understanding the compound's interaction with biological targets. It may modulate enzyme activity and influence cell signaling pathways .
3. Material Science
- The unique chemical structure allows for applications in developing new materials with specific properties, including fluorescence and conductivity.
| Activity Type | Target Organisms/Cells | IC50 Values (μg/mL) |
|---|---|---|
| Anticancer | HCT-116 | 1.9 - 7.52 |
| MCF-7 | Not specified | |
| Antimicrobial | Various bacteria | Under investigation |
Case Studies
- Anticancer Activity Study
- Mechanism of Action
Mechanism of Action
The mechanism of action of 1-(3-((3-Chlorofuro[2,3-b]quinolin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Structural Analogues with Shared Heterocycles
Compounds sharing the 3-chlorofuro[2,3-b]quinoline moiety but differing in substituents include:
| Compound Name | Key Structural Features | Biological Activity/Applications | Key Differences |
|---|---|---|---|
| Benzoic Acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]- | Benzoic acid core instead of ethanone | Potential anticancer applications; biochemical probe | Carboxylic acid group alters solubility and reactivity compared to ethanone |
| 3-Chlorofuro[2,3-b]quinoline | Base heterocycle without ethanone or phenylamino groups | Model compound for structural studies | Lacks the ethanone-phenylamino substituents, reducing complexity and potential bioactivity |
Ethanone Derivatives with Varied Heterocycles
Compounds retaining the ethanone-phenylamino core but with distinct heterocyclic systems:
Key Insight: The 3-chlorofuroquinoline in the target compound may confer unique π-π stacking interactions in biological systems compared to pyrrolopyrimidine or naphthyridine derivatives .
Substituent Variations on the Phenyl Ring
Ethanone derivatives with modifications to the phenyl ring or amino linker:
Biological Activity
Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]- (commonly referred to as PK-L4) is a synthetic compound that has garnered attention for its potential anti-cancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
PK-L4 belongs to the class of 4-anilino[2,3-b]quinoline derivatives. The compound's structure features a chlorofuro group attached to a quinoline backbone, which is known for its pharmacological significance. The synthesis of PK-L4 typically involves multi-step organic reactions, including the introduction of the chlorofuro moiety onto the quinoline framework.
The biological activity of PK-L4 is primarily attributed to its ability to inhibit tumor cell proliferation. The compound interacts with various molecular targets involved in cancer cell signaling pathways, particularly those related to apoptosis and cell cycle regulation.
Key Mechanisms:
- Inhibition of CDK4: Studies have shown that PK-L4 can induce degradation of cyclin-dependent kinase 4 (CDK4), a critical regulator in cell cycle progression. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells.
- Hsp90 Inhibition: PK-L4 has been identified as a potential inhibitor of heat shock protein 90 (Hsp90), which plays a pivotal role in stabilizing oncogenic proteins.
In Vitro Studies
PK-L4 has demonstrated significant antiproliferative activity across various cancer cell lines. Notable findings include:
- Cell Viability Assays: In studies involving breast cancer MDA-MB-231 and prostate cancer PC-3 cell lines, PK-L4 exhibited a dose-dependent reduction in cell viability. The GI50 values (the concentration required to inhibit 50% of cell growth) were determined, showing efficacy at concentrations as low as 10 µM for some derivatives .
| Compound | GI50 (µM) | Cell Line |
|---|---|---|
| PK-L4 | 28 | PC-3 Prostate |
| PK-L4 | <47 | MDA-MB-231 Breast |
Case Studies
Research has highlighted the effectiveness of PK-L4 in preclinical models:
- Tumor Growth Inhibition: In vitro studies indicated that PK-L4 could inhibit the growth of both liquid and solid tumors significantly.
- Pharmacokinetics: A study utilizing high-performance liquid chromatography (HPLC) demonstrated that after intravenous administration in rat models, PK-L4 exhibited favorable pharmacokinetic properties, including a proportional increase in plasma concentration with dosage .
4. Safety and Toxicology
While promising results have been observed regarding the efficacy of PK-L4, safety assessments are critical. Preliminary toxicological evaluations indicate that it exhibits low toxicity towards non-cancerous human cells (e.g., MRC-5 fibroblasts), suggesting a degree of selectivity for cancerous cells over normal tissues .
5. Conclusion
Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]- represents a novel class of anti-cancer agents with significant biological activity against various tumor types. Its mechanisms involving CDK inhibition and Hsp90 blockade highlight its potential as a therapeutic candidate in oncology. Future research should focus on further elucidating its pharmacodynamics and conducting clinical trials to validate these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
